Naphthalen-2-yl 2,2-dimethyl-3-(2-methylprop-1-en-1-yl)cyclopropane-1-carboxylate
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Overview
Description
Naphthalen-2-yl 2,2-dimethyl-3-(2-methylprop-1-en-1-yl)cyclopropane-1-carboxylate is a chemical compound known for its unique structure and properties It is a derivative of cyclopropane carboxylate, featuring a naphthalene ring and a cyclopropane ring with various substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Naphthalen-2-yl 2,2-dimethyl-3-(2-methylprop-1-en-1-yl)cyclopropane-1-carboxylate typically involves the reaction of naphthalene derivatives with cyclopropane carboxylate precursors. One common method includes the use of cyclopropanecarboxylic acid derivatives, which are reacted with naphthalene under specific conditions to yield the desired product . The reaction conditions often involve the use of catalysts and solvents to facilitate the reaction and improve yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industry standards .
Chemical Reactions Analysis
Types of Reactions
Naphthalen-2-yl 2,2-dimethyl-3-(2-methylprop-1-en-1-yl)cyclopropane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes .
Scientific Research Applications
Naphthalen-2-yl 2,2-dimethyl-3-(2-methylprop-1-en-1-yl)cyclopropane-1-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism by which Naphthalen-2-yl 2,2-dimethyl-3-(2-methylprop-1-en-1-yl)cyclopropane-1-carboxylate exerts its effects involves its interaction with molecular targets and pathways. The compound’s structure allows it to bind to specific receptors or enzymes, modulating their activity and leading to various biological effects . The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Cyclopropanemethanol, 2,2-dimethyl-3-(2-methyl-1-propen-1-yl)-, 1-acetate
- 2-Isopropenyl-4a,8-dimethyl-1,2,3,4,4a,5,6,7-octahydronaphthalene
Uniqueness
Naphthalen-2-yl 2,2-dimethyl-3-(2-methylprop-1-en-1-yl)cyclopropane-1-carboxylate is unique due to its combination of a naphthalene ring and a cyclopropane ring with specific substituents. This structure imparts distinct chemical and physical properties, making it valuable for various applications .
Properties
CAS No. |
6316-50-3 |
---|---|
Molecular Formula |
C20H22O2 |
Molecular Weight |
294.4 g/mol |
IUPAC Name |
naphthalen-2-yl 2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxylate |
InChI |
InChI=1S/C20H22O2/c1-13(2)11-17-18(20(17,3)4)19(21)22-16-10-9-14-7-5-6-8-15(14)12-16/h5-12,17-18H,1-4H3 |
InChI Key |
KKIDROWKOWAIII-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CC1C(C1(C)C)C(=O)OC2=CC3=CC=CC=C3C=C2)C |
Origin of Product |
United States |
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